molecular formula C23H25ClN4O2S B2664932 N-(3-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894889-07-7

N-(3-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

货号: B2664932
CAS 编号: 894889-07-7
分子量: 456.99
InChI 键: IIJXGUFRWUIFFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex triazaspiro derivative featuring a spiro[4.5]decane core with multiple aromatic and sulfur-containing substituents. The methylsulfanyl (SCH₃) moiety at the 3-position may contribute to electron-rich regions, influencing reactivity or binding affinity.

属性

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-15-18(24)5-4-6-19(15)25-22(29)28-13-11-23(12-14-28)26-20(21(27-23)31-3)16-7-9-17(30-2)10-8-16/h4-10H,11-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJXGUFRWUIFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound belonging to the class of spirocyclic compounds that have garnered attention for their potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S, and it features a unique spiro structure that contributes to its biological activity. The presence of various functional groups such as the chloromethyl and methoxy phenyl moieties enhances its interaction with biological targets.

Structural Formula

  • Molecular Formula: C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S
  • SMILES Representation: CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(C=C2)OC
  • InChIKey: IAMRFWCOMLDWHL-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with a similar triazaspiro structure exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This section summarizes findings related to the biological activity of this compound.

Anticancer Activity

A study focusing on triazaspiro compounds demonstrated their potential as inhibitors of mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death during myocardial infarction. The compound was evaluated for its ability to reduce apoptotic rates in cardiac cells under stress conditions .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related structures have been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating a potential for similar activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazaspiro compounds reveal that modifications in the side chains significantly influence their biological activities. For instance:

  • Modification of the phenyl groups : Altering substituents on the phenyl rings can enhance binding affinity to target proteins.
  • Sulfur-containing moieties : The presence of methylsulfanyl groups may contribute to increased bioactivity through enhanced electron donation properties.

Comparative Analysis

A comparative analysis of similar compounds highlights the importance of structural features in determining biological efficacy. The table below summarizes findings from various studies on related compounds:

Compound NameActivity TypeKey Findings
Compound AAnticancerInhibited mPTP opening; reduced apoptosis in cardiac cells
Compound BAntimicrobialEffective against E. coli and C. albicans
Compound CAnti-inflammatoryReduced cytokine release in vitro

科学研究应用

Cardiovascular Health

Recent studies have highlighted the potential of triazaspiro compounds in treating myocardial infarction (MI). Research indicates that derivatives of this compound can inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in myocardial cell death during reperfusion injury. In experimental models, these compounds have shown to reduce apoptotic rates and improve cardiac function post-MI .

Study Findings
Cardiology ResearchIdentified mPTP inhibitors with beneficial effects in MI models, preserving mitochondrial ATP content .

Anticancer Activity

The compound's structural motifs suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique spiro structure may enhance selectivity towards cancerous cells while minimizing effects on normal cells.

Neuroprotective Effects

There is emerging evidence that compounds similar to N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-8-carboxamide possess neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal integrity.

Case Studies

Several case studies have documented the efficacy of triazaspiro compounds:

  • Case Study 1: Myocardial Infarction Treatment
    • Objective : To evaluate the effectiveness of triazaspiro compounds in reducing myocardial damage.
    • Method : Administration during reperfusion in animal models.
    • Results : Significant reduction in cardiac apoptosis and improved functional recovery post-MI .
  • Case Study 2: Cancer Cell Line Studies
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Method : In vitro assays measuring cell viability and apoptosis.
    • Results : Enhanced apoptosis in treated cancer cells compared to controls, indicating potential for further development as an anticancer agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The target compound shares a spiro[4.5]decane framework with compounds 13 and 14 described in . However, key differences include:

  • Substituents on the spiro ring :
    • The target compound has a triazaspiro system (1,4,8-triaza), whereas 13 and 14 are diazaspiro derivatives (1,3-diaza).
    • The methylsulfanyl group (SCH₃) in the target compound replaces the piperazine-linked propyl chains in 13 and 14 .
  • Aromatic substituents :
    • The 3-chloro-2-methylphenyl group in the target compound contrasts with the simpler phenyl or 3-chlorophenyl groups in 13 and 14 .

Pharmacological Implications

Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) demonstrated moderate serotonin receptor affinity in prior studies, attributed to its piperazine-propyl linker and chlorophenyl group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Data Availability
N-(3-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 1,4,8-Triazaspiro[4.5] 3-chloro-2-methylphenyl, 4-methoxyphenyl, SCH₃ Not available in evidence
Compound 13 1,3-Diazaspiro[4.5] Phenyl, piperazine-propyl Moderate serotonin affinity
Compound 14 1,3-Diazaspiro[4.5] 3-Chlorophenyl, piperazine-propyl Enhanced receptor binding

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis, bioactivity, or toxicity are present in the provided materials.
  • However, the absence of a piperazine-propyl chain (as in 13 and 14) may reduce interaction with neurotransmitter receptors .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can researchers mitigate side reactions during its preparation?

  • Methodological Answer : A two-step approach is recommended:

Core Spiro Ring Formation : Use a Mannich reaction with diaza-crown ether derivatives and substituted phenols to construct the spiro[4.5]deca-1,3-diene backbone. Ensure controlled pH (6.5–7.0) and low-temperature conditions (0–5°C) to minimize side products .

Functionalization : Introduce the 3-(methylsulfanyl) group via nucleophilic substitution with methanethiol under inert atmosphere (N₂/Ar) to prevent oxidation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the spiro-conformation and substituent orientations. Use synchrotron radiation for high-resolution data (e.g., 0.8 Å resolution) to detect minor stereochemical deviations .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and validate against experimental IR/NMR spectra .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) during structural elucidation be resolved?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature ¹H-NMR (e.g., 298–343 K) to detect conformational exchange broadening. For example, methylsulfanyl rotamers may cause splitting discrepancies .
  • Computational Modeling : Simulate NMR chemical shifts using GIAO-DFT (B3LYP/cc-pVTZ) and compare with experimental data to assign ambiguous signals .

Q. What experimental designs are suitable for evaluating this compound’s biological activity against neurodegenerative targets (e.g., Alzheimer’s-related enzymes)?

  • Methodological Answer :

  • Inhibitor Screening : Use a randomized block design with split-split plots to test dose-dependent inhibition of acetylcholinesterase (AChE) or β-secretase (BACE1). Include positive controls (e.g., donepezil) and negative controls (DMSO vehicle) .
  • Cellular Permeability Assays : Apply Caco-2 cell monolayers with LC-MS quantification to measure apical-to-basal transport. Adjust logP via substituent modifications (e.g., methoxy vs. chloro groups) to optimize bioavailability .

Q. How can researchers evaluate the environmental fate and transformation products of this compound in aquatic systems?

  • Methodological Answer :

  • Long-Term Stability Studies : Use OECD 308 guidelines to assess hydrolysis/photolysis in simulated freshwater (pH 7.4, 25°C). Monitor degradation via HPLC-MS/MS and identify metabolites (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
  • Biotic Transformation : Expose the compound to microbial consortia from river sediment (14-day incubation, 28°C). Perform metagenomic analysis to link degradation pathways to specific bacterial taxa .

Q. What computational strategies predict binding affinities of this compound with understudied targets (e.g., Pfmrk kinase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible side chains in the kinase ATP-binding pocket. Validate docking poses via molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) to assess stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for methylsulfanyl vs. sulfone analogs to quantify the impact of sulfur oxidation on binding .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and tissue distribution (e.g., brain-to-plasma ratio) in rodent models. If poor CNS penetration is observed, modify the spiro ring’s lipophilicity by replacing methoxy with trifluoromethyl groups .
  • Metabolite Interference : Identify active metabolites via hepatic microsome incubations (human/rat S9 fractions). If metabolites are inactive, consider prodrug strategies to enhance in vivo stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。